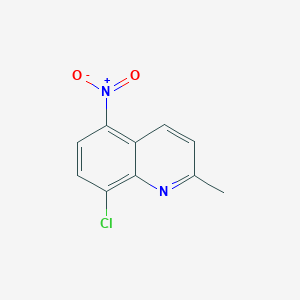

8-Chloro-2-methyl-5-nitroquinoline

Description

Significance of the Quinoline (B57606) Heterocycle in Organic and Medicinal Chemistry

The quinoline nucleus, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in the fields of organic and medicinal chemistry. orientjchem.orgnih.govjddtonline.info This structural motif is not only prevalent in a variety of natural products, such as the Cinchona alkaloids, but also serves as a fundamental building block for a multitude of synthetic compounds with diverse biological activities. nih.govresearchgate.net The inherent aromaticity and the presence of the nitrogen atom in the quinoline ring system allow for a wide range of chemical modifications, including electrophilic and nucleophilic substitution reactions. nih.gov This adaptability enables the fine-tuning of the molecule's steric, electronic, and lipophilic properties, which is crucial for optimizing its interaction with biological targets.

The pharmacological importance of quinoline derivatives is extensive, with compounds exhibiting a broad spectrum of activities, including antimicrobial, antimalarial, anticancer, anti-inflammatory, and antiviral properties. orientjchem.orgnih.govjddtonline.info The ability of the quinoline core to be functionalized at various positions has led to the development of numerous commercially successful drugs. researchgate.net Researchers continue to explore the vast chemical space of quinoline derivatives, designing and synthesizing novel analogues with enhanced potency and selectivity. nih.gov

Overview of Halogenated and Nitrated Quinoline Scaffolds

The introduction of halogen atoms and nitro groups onto the quinoline framework significantly influences the physicochemical and biological properties of the resulting compounds. Halogenation, the process of introducing one or more halogen atoms, can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov Halogenated quinolines have been a subject of intense research, with studies revealing their potential as potent antibacterial and biofilm-eradicating agents. nih.gov The position and nature of the halogen substituent can dramatically impact the biological activity profile of the quinoline derivative.

Similarly, the nitration of quinolines, which involves the introduction of a nitro (NO2) group, is a key synthetic transformation. The strong electron-withdrawing nature of the nitro group can significantly modify the electron distribution within the quinoline ring system, influencing its reactivity and biological interactions. mdpi.com Nitrated quinolines often serve as crucial intermediates in the synthesis of other functionalized derivatives, such as aminoquinolines, which can be obtained through the reduction of the nitro group. Furthermore, some nitro-substituted quinolines have demonstrated interesting biological activities in their own right. For instance, nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) is an established antibacterial agent. researchgate.netmdpi.com

Research Context and Specific Importance of 8-Chloro-2-methyl-5-nitroquinoline

Within the broad family of substituted quinolines, this compound emerges as a compound of specific interest due to its unique combination of functional groups. The presence of a chloro group at the 8-position, a methyl group at the 2-position, and a nitro group at the 5-position creates a distinct electronic and steric environment on the quinoline scaffold.

While extensive research has been conducted on various halogenated and nitrated quinolines, the specific compound this compound is primarily recognized as a key intermediate in organic synthesis. Its structural features make it a valuable precursor for the creation of more complex molecules. For example, the nitro group can be readily reduced to an amino group, which can then be further modified to introduce a wide range of functionalities. The chlorine atom at the 8-position can also be a site for nucleophilic substitution reactions, allowing for the attachment of different substituents.

The synthesis of related compounds, such as 5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline, has been documented, highlighting the synthetic accessibility of such substituted quinoline systems. chemicalbook.com The study of compounds like 5-chloro-2-methyl-7-nitroquinolin-8-ol in reactions with aldehydes further underscores the reactivity and synthetic utility of this class of molecules. researchgate.net While direct and extensive biological studies on this compound itself are not widely reported in the public domain, its importance lies in its potential as a building block for the discovery of new chemical entities with potential therapeutic applications. The strategic placement of its substituents provides a platform for medicinal chemists to explore structure-activity relationships in the quest for novel drug candidates.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H7ClN2O2 |

| Molecular Weight | 222.63 g/mol |

| CAS Number | 189746-21-2 |

| Canonical SMILES | CC1=NC2=C(C=C(C=C2C=C1)N+[O-])Cl |

Structure

3D Structure

Properties

CAS No. |

64485-39-8 |

|---|---|

Molecular Formula |

C10H7ClN2O2 |

Molecular Weight |

222.63 g/mol |

IUPAC Name |

8-chloro-2-methyl-5-nitroquinoline |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-2-3-7-9(13(14)15)5-4-8(11)10(7)12-6/h2-5H,1H3 |

InChI Key |

MQBNMJYPKGKYII-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])Cl |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 8 Chloro 2 Methyl 5 Nitroquinoline

Electrophilic Aromatic Substitution Dynamics on Substituted Quinoline (B57606) Cores

Electrophilic Aromatic Substitution (EAS) reactions involve the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commsu.edu The reaction proceeds through a two-step mechanism: the initial attack by the aromatic ring on the electrophile to form a carbocation intermediate (a benzenonium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In the case of 8-Chloro-2-methyl-5-nitroquinoline, the directing effects of the existing substituents are crucial.

Nitro Group (at C5): The -NO₂ group is a powerful deactivating group and a meta-director. It strongly withdraws electron density from the ring, making electrophilic attack less favorable.

Chloro Group (at C8): The -Cl group is also deactivating due to its inductive effect but is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.

Methyl Group (at C2): The -CH₃ group is a weak activating group and an ortho-, para-director.

The combined influence of these groups makes further electrophilic substitution on the benzene (B151609) portion of the quinoline ring highly disfavored due to the strong deactivating effect of the nitro and chloro groups. Any potential electrophilic attack would be directed by the interplay of these substituents, though such reactions would require harsh conditions. Theoretical studies on similar quinoline systems, like 8-hydroxyquinoline (B1678124), have shown that computational methods can effectively predict the sites of electrophilic attack based on electron density calculations. researchgate.net

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -NO₂ | 5 | Strongly Deactivating | Meta-director |

| -Cl | 8 | Deactivating | Ortho-, Para-director |

| -CH₃ | 2 | Weakly Activating | Ortho-, Para-director |

Nucleophilic Aromatic Substitution Reactivity

The presence of the strongly electron-withdrawing nitro group makes the quinoline ring, particularly the carbocyclic ring, electron-deficient and thus susceptible to nucleophilic attack.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for C-H functionalization in electron-deficient aromatic compounds. nih.gov This reaction involves the addition of a nucleophile (typically a carbanion with a leaving group on the nucleophilic carbon) to the aromatic ring, followed by the elimination of a hydrogen halide or other small molecule. nih.gov

For nitroquinolines, VNS reactions are well-documented and typically occur at positions ortho or para to the nitro group. nih.govresearchgate.net In the case of this compound, the position ortho to the C5-nitro group is C6. Research on structurally similar compounds, such as 8-(tert-butyl)-2-methyl-5-nitroquinoline, has demonstrated that amination via VNS occurs at the C6 position. nih.gov Therefore, it is highly probable that this compound would undergo VNS at the C6 position with suitable nucleophiles.

Table 2: Predicted Products of VNS Reactions on this compound

| Nucleophile Reagent | Predicted Product at C6 |

| Chloromethyl phenyl sulfone | 6-(Phenylsulfonylmethyl)-8-chloro-2-methyl-5-nitroquinoline |

| 4-Amino-1,2,4-triazole | 6-(4H-1,2,4-triazol-4-yl)-8-chloro-2-methyl-5-nitroquinoline |

| 9H-Carbazole | 6-(9H-Carbazol-9-yl)-8-chloro-2-methyl-5-nitroquinoline |

The electron-withdrawing nitro group also activates the ring for standard Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces a leaving group. researchgate.net In this compound, the chlorine atom at C8 is a potential leaving group. The rate of SNAr reactions is dependent on the ability of the ring to stabilize the negative charge in the intermediate Meisenheimer complex. The leaving group ability in SNAr reactions often follows the order F > Cl ≈ Br > I, which contrasts with SN2 reactions. nih.gov

The chlorine at C8 can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, under appropriate conditions. Studies on other chloroquinolines have demonstrated the feasibility of displacing the chloro group with various nucleophiles. mdpi.com While the nitro group is para to the chloro group, which provides strong activation, the displacement of the nitro group itself is also a possibility, though generally less common than halide displacement.

Reductive Transformations of Nitro Groups in Quinoline Scaffolds

The nitro group is a versatile functional group in part because it can be readily reduced to an amino group. This transformation is a cornerstone of synthetic chemistry, as it converts an electron-withdrawing, deactivating group into an electron-donating, activating group. msu.edu

The reduction of the nitro group in this compound to form 8-Chloro-2-methylquinolin-5-amine can be achieved using a variety of standard reducing agents. msu.edu This transformation dramatically alters the reactivity of the quinoline core, making the resulting aminoquinoline more susceptible to electrophilic substitution and providing a new handle for further derivatization.

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Product |

| Sn / HCl | Acidic, heating | 8-Chloro-2-methylquinolin-5-amine |

| Fe / HCl or Acetic Acid | Acidic | 8-Chloro-2-methylquinolin-5-amine |

| H₂ / Pd, Pt, or Ni catalyst | Catalytic hydrogenation | 8-Chloro-2-methylquinolin-5-amine |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | 8-Chloro-2-methylquinolin-5-amine |

Strategic Derivatization and Functional Group Interconversions on the Quinoline Core

The functional groups present on this compound offer numerous possibilities for strategic derivatization.

From the Nitro Group: As discussed, reduction of the nitro group yields the corresponding 5-amino derivative. This primary amine is a versatile intermediate. It can be diazotized with nitrous acid (HNO₂) to form a diazonium salt. This salt can then undergo a wide range of Sandmeyer and related reactions to introduce functionalities such as -OH, -CN, -F, -Br, and -I at the C5 position.

From the Chloro Group: The C8-chloro group can be replaced via nucleophilic substitution as described in section 3.2.2. It can also participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds, respectively.

From the Methyl Group: The C2-methyl group can also be a site for derivatization. For instance, it can undergo condensation reactions with aldehydes or be oxidized under specific conditions.

By strategically combining these transformations—such as reducing the nitro group, performing a VNS reaction at C6, and then displacing the C8-chloro group—a diverse library of complex quinoline derivatives can be synthesized from the this compound scaffold.

Computational and Theoretical Investigations of 8 Chloro 2 Methyl 5 Nitroquinoline

Quantum Chemical Methodologies: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the properties of molecules like 8-Chloro-2-methyl-5-nitroquinoline. nih.govnih.gov DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the electronic structure and other properties of moderately sized organic molecules. researchgate.net These calculations are often performed using specific functionals, such as B3LYP, in conjunction with various basis sets to obtain reliable results. nih.gov

Molecular Geometry Optimization and Conformational Analysis

To understand the three-dimensional structure of this compound, its geometry is optimized using DFT calculations. This process determines the most stable arrangement of atoms in the molecule by finding the minimum energy conformation. The optimized structure provides data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters of a Quinoline (B57606) Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-Cl Bond Length | Varies depending on position |

| C-N (ring) Bond Lengths | Typically around 1.3-1.4 Å |

| C-C (ring) Bond Lengths | Typically around 1.4 Å |

| C-N-C Bond Angle | ~117-120° |

| C-C-C Bond Angles | ~120° |

Note: The values are typical for quinoline derivatives and the exact values for this compound would require specific DFT calculations.

Vibrational Frequency Predictions and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, is a powerful experimental technique for identifying functional groups and understanding the vibrational modes of a molecule. nih.govresearchgate.net DFT calculations are used to predict the vibrational frequencies of this compound. researchgate.net These theoretical predictions are often scaled to better match experimental data.

Potential Energy Distribution (PED) analysis is then employed to assign the calculated vibrational frequencies to specific motions of the atoms, such as stretching, bending, and wagging of different functional groups. researchgate.net This detailed assignment helps in the interpretation of experimental infrared and Raman spectra.

Table 2: Predicted Vibrational Frequencies and Assignments for a Quinoline Derivative

| Wavenumber (cm⁻¹) | Assignment (PED) |

|---|---|

| ~3100-3000 | C-H stretching |

| ~1600-1450 | C=C and C=N stretching in the quinoline ring |

| ~1550 and ~1350 | Asymmetric and symmetric NO₂ stretching |

| ~1300-1000 | In-plane C-H bending |

| Below 1000 | Out-of-plane C-H bending, C-Cl stretching, and other skeletal vibrations |

Note: These are general ranges for quinoline derivatives. Specific values for this compound require dedicated calculations.

Electronic Structure Elucidation: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability.

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of the molecule. dntb.gov.ua A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. These orbital energies are calculated using DFT and are crucial for understanding the molecule's electronic transitions and potential applications in areas like nonlinear optics. researchgate.net

Table 3: Calculated HOMO-LUMO Energies and Energy Gap for a Quinoline Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Typically negative, indicating bound electrons |

| LUMO Energy | Typically less negative or positive |

| HOMO-LUMO Energy Gap | Positive value, indicating energy required for excitation |

Note: The exact values are dependent on the specific molecule and the level of theory used in the calculation.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of charge within a molecule is key to understanding its reactivity, particularly in relation to electrophilic and nucleophilic attacks. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netdntb.gov.ua

The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas represent regions of high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential) and are prone to nucleophilic attack. Green regions are generally neutral. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group, while the hydrogen atoms and regions near the chlorine atom might exhibit positive potential. researchgate.net

Table 4: Molecular Electrostatic Potential (MEP) Analysis Summary

| Region | Color on MEP Map | Electrostatic Potential | Reactivity |

|---|---|---|---|

| Nitrogen (quinoline), Oxygen (nitro) | Red | Negative | Prone to electrophilic attack |

| Hydrogen atoms | Blue | Positive | Prone to nucleophilic attack |

| Carbon skeleton | Green | Neutral | Less reactive |

Note: This is a qualitative summary. The precise potential values would be obtained from DFT calculations.

Natural Bond Orbital (NBO) Analysis: Insights into Hyperconjugation and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study the interactions between filled and vacant orbitals within a molecule. researchgate.net This analysis provides quantitative insights into hyperconjugative interactions and electron delocalization, which contribute to the stability of the molecule. wisc.edu

NBO analysis can identify significant donor-acceptor interactions between localized orbitals. For instance, it can reveal the delocalization of electron density from a lone pair orbital to an antibonding orbital, or from a bonding orbital to an adjacent antibonding orbital. The stabilization energy (E(2)) associated with these interactions is calculated, with higher E(2) values indicating stronger interactions and greater stabilization of the molecule. wisc.edu

Table 5: Significant NBO Interactions and Stabilization Energies for a Quinoline Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Lone Pair (N) | π*(C-C) | Varies |

| π(C=C) | π*(C=C) | Varies |

| Lone Pair (O of NO₂) | σ*(N-O) | Varies |

Note: The specific interactions and their energies are dependent on the molecular structure.

Computational Reactivity Descriptors (e.g., Fukui Functions)

To further understand the local reactivity of this compound, computational reactivity descriptors are calculated. Fukui functions are particularly useful for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. nih.govresearchgate.net

The Fukui function, f(r), indicates the change in electron density at a particular point in space when the total number of electrons in the system changes. Condensed Fukui functions are calculated for each atom in the molecule to predict site selectivity. The values of f+(r), f-(r), and f0(r) correspond to the susceptibility of a site to nucleophilic, electrophilic, and radical attack, respectively. nih.gov By analyzing these values, one can predict which atoms in the this compound molecule are most likely to participate in chemical reactions.

Table 6: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-hydroxy-5-nitroquinoline |

| 5-chloro-8-hydroxy quinoline |

| 1-(3-chloro-4-fluorophenyl)- |

| 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde |

| 2-chloroquinoline-3-carboxaldehyde |

| 8-hydroxy quinoline-5-sulfonic acid |

| 5-chloro-8-hydroxyquinoline (B194070) |

| 8-hydroy-2-methyl quinoline |

| 5,7-dichloro-8-hydroy-2-methyl quinoline |

| 2-methylquinoline (B7769805) |

| 2-bromostyrene |

| 8-Chloro-2-methyl-quinoline |

| 8-chloro-5-nitroquinoline |

| 6-nitro-2,3-dihydro-1,4-benzodioxine |

| 6-Nitroquinoline fumaric acid |

| 8-chloroquinoline |

| 8-nitroquinoline (B147351) |

| quinoline-5-carboxaldehyde |

| 2-chloro-3-methylquinoline |

| 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one |

| 2-methyl-5,6,7,8-tetrahydroquinoline |

| 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine |

| 2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine |

| 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine |

| Nitroxoline (B368727) |

| benznidazole |

| nifurtimox |

| 1,3,5-triphenylpyrazole |

| 2-amino-3-methyl-5-nitropyridine |

| 4-chloro-2-methyl-8-nitroquinoline |

Intermolecular and Intramolecular Interaction Analysis: Noncovalent Interaction (NCI), Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) Studies

Detailed computational analyses using methods like NCI, RDG, ELF, and LOL are instrumental in understanding the bonding and non-bonding interactions within a molecule.

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis: These methods are pivotal for visualizing and characterizing weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which govern molecular recognition and crystal packing. The NCI index, based on the electron density (ρ) and its reduced gradient (s), allows for the identification of non-covalent interactions in real space. google.com RDG plots versus the electron density multiplied by the sign of the second Hessian eigenvalue can distinguish between stabilizing (hydrogen bonds, van der Waals) and destabilizing (steric repulsion) interactions. For this compound, this analysis would reveal how the chloro, methyl, and nitro substituents influence the noncovalent interaction profile of the quinoline system.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are quantum chemical tools that provide a detailed picture of electron localization in a molecule, which is fundamental to understanding chemical bonding. google.com They map regions of space where the probability of finding a localized electron pair is high. In the context of this compound, ELF and LOL analyses would delineate the covalent bonds, lone pairs, and the electronic influence of the electron-withdrawing nitro and chloro groups and the electron-donating methyl group on the aromatic system.

No specific data tables for this compound are available in the current literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Reactive Pathways

Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior of a molecular system, including conformational changes and interactions with its environment.

For this compound, MD simulations could provide insights into its structural flexibility, the rotational dynamics of the methyl and nitro groups, and its behavior in different solvents. By simulating the molecule's trajectory over time, researchers can understand its accessible conformations and the energy barriers between them. Furthermore, MD simulations are crucial for investigating potential reactive pathways by modeling the system's response to various conditions, which is particularly relevant for understanding its stability and potential degradation mechanisms.

No specific data tables for this compound are available in the current literature.

Theoretical Predictions of Non-Linear Optical (NLO) Properties

Non-linear optical materials are of great interest for applications in optoelectronics and photonics. Computational chemistry plays a key role in the rational design of molecules with significant NLO responses.

The NLO properties of a molecule, such as the first-order hyperpolarizability (β), are governed by its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. The quinoline scaffold of this compound, with its electron-donating methyl group and electron-withdrawing nitro and chloro groups, suggests potential for NLO activity. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the dipole moment (μ), polarizability (α), and hyperpolarizability (β) of the molecule. These calculations would be essential to quantify the NLO response of this compound and assess its potential as an NLO material.

No specific data tables for this compound are available in the current literature.

Advanced Materials Science Applications of Nitroquinoline Derivatives

Optoelectronic and Sensing Applications of Quinoline (B57606) Derivatives

Quinoline derivatives are a versatile class of compounds that have been extensively explored for their optoelectronic and sensing capabilities. The inherent photophysical properties of the quinoline ring system, characterized by its aromaticity and the presence of a nitrogen heteroatom, make it an excellent platform for developing fluorescent materials. scielo.br The introduction of various functional groups can significantly modulate these properties.

The presence of a nitro group, a strong electron-withdrawing group, in conjunction with the quinoline core, can induce significant intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This ICT character is often associated with large Stokes shifts and solvatochromism, where the emission color changes with the polarity of the solvent. researchgate.net These properties are highly desirable for the development of chemical sensors. For instance, quinoline-based fluorescent probes have been designed for the detection of metal ions and nitro-aromatic compounds. rsc.org The interaction of the analyte with the quinoline derivative can perturb the ICT process, leading to a measurable change in the fluorescence intensity or wavelength, thus enabling sensing.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in predicting the electronic and optical properties of substituted quinolines. nih.govresearchgate.net These studies help in understanding the relationship between the molecular structure and the resulting properties, guiding the synthesis of new materials with optimized performance. For example, DFT calculations can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for determining the electronic and optical behavior of a molecule. researchgate.net

Table 1: Photophysical Properties of Selected Functionalized Quinoline Derivatives

| Compound/System | Key Features | Potential Application | Reference(s) |

| 2-(5-arylpyridin-2-yl)quinolines | Push-pull fluorophores with notable Stokes shifts. | Potential for fluorescent probes and emitters. | researchgate.net |

| Quinoline-Carbazole Hybrids | Donor-Acceptor systems with promising nonlinear optical (NLO) properties. | Development of advanced NLO materials. | nih.govrsc.org |

| Amino-quinoline derivatives | Exhibit fluorescent solvatochromism. | Probes for imaging lipid droplets in biological systems. | |

| Quinoline-based thiazole (B1198619) derivatives | Act as chemosensors for the detection of various metal ions. | Environmental monitoring and analytical chemistry. |

This table is for illustrative purposes and the data is based on analogous compounds, not 8-Chloro-2-methyl-5-nitroquinoline itself.

Integration into Organic Electronics: Organic Light-Emitting Diodes (OLEDs) and Transistors

The field of organic electronics has witnessed remarkable growth, with organic light-emitting diodes (OLEDs) becoming a mainstream display technology. The performance of an OLED is critically dependent on the properties of the organic materials used in its various layers, including the emissive layer (EML), hole transport layer (HTL), and electron transport layer (ETL). Quinoline derivatives, particularly metal complexes of 8-hydroxyquinoline (B1678124) like tris(8-hydroxyquinolinato)aluminum (Alq3), have been pivotal as electron-transporting and emissive materials in OLEDs. rsc.org

While this compound is not a metal complex, its core structure suggests potential for use in organic electronics. The electron-withdrawing nature of the quinoline ring, further enhanced by the chloro and nitro substituents, could facilitate electron injection and transport, making it a candidate for an electron-transporting material. nih.gov The luminescent properties of some quinoline derivatives also suggest that with appropriate molecular design, they could function as emitters in OLEDs, potentially offering high quantum efficiencies and tunable emission colors. nih.gov

The development of new organic materials for transistors, specifically organic field-effect transistors (OFETs), is another area where functionalized quinolines could play a role. The charge carrier mobility in organic semiconductors is highly dependent on the molecular packing in the solid state. The planar structure of the quinoline core can promote π-π stacking, which is beneficial for charge transport. The substituents on the quinoline ring would influence this packing and, consequently, the transistor performance.

Table 2: Application of Quinoline Derivatives in Organic Electronics

| Compound Class | Role in Device | Key Properties | Reference(s) |

| 8-hydroxyquinoline metal complexes | Emitter, Electron Transporter | High fluorescence quantum yield, good electron mobility. | rsc.org |

| Pyrazoloquinoline derivatives | Emitting Material in OLEDs | High thermal stability, tunable emission. | |

| Quinoline-carbazole derivatives | Hole-transporting materials in OLEDs | Good hole-transporting capability, high thermal stability. | nih.govrsc.org |

| Tris(2,4,6-trichlorophenyl)methyl radical derivatives | Emitters in NIR-OLEDs | Efficient near-infrared emission. | rsc.org |

This table is for illustrative purposes and the data is based on analogous compounds, not this compound itself.

Emerging Material Science Applications through Quinoline Functionalization

The versatility of the quinoline scaffold allows for its functionalization to create materials with a wide range of properties, opening up new avenues in materials science. The introduction of specific functional groups can be achieved through various synthetic methodologies, including C-H activation, which allows for direct and regioselective modification of the quinoline core.

One emerging area is the development of "smart" materials that respond to external stimuli. The solvatochromic and ion-sensing properties of certain nitroquinoline derivatives are examples of such stimuli-responsive behavior. researchgate.net This could be exploited in applications such as smart coatings that change color to indicate corrosion or the presence of certain chemicals.

Furthermore, the ability of quinoline derivatives to interact with metal ions is not only relevant for sensing but also for the creation of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and separation. The specific substitution pattern of this compound, with its potential coordination sites and tailored electronic properties, could lead to the formation of novel supramolecular structures with unique functionalities.

The field of nanotechnology also presents opportunities for the application of functionalized quinolines. For instance, quinoline derivatives could be used to functionalize nanoparticles, imparting them with specific optical or electronic properties for applications in bioimaging, diagnostics, and targeted drug delivery.

Conclusion and Future Perspectives in 8 Chloro 2 Methyl 5 Nitroquinoline Research

Summary of Current Research Directions and Gaps

Research on quinoline (B57606) derivatives is vast and multifaceted, with a strong emphasis on their pharmacological applications. rsc.orgresearchgate.net These compounds have been investigated for a wide range of biological activities. researchgate.net However, specific research focusing solely on 8-Chloro-2-methyl-5-nitroquinoline is less prevalent in publicly available literature.

Current research on similar nitroquinoline derivatives often involves their synthesis and subsequent functionalization to explore their chemical reactivity and potential applications. For instance, studies on the amination of nitroquinolines via vicarious nucleophilic substitution of hydrogen (VNS) have been conducted to introduce amino groups, which are crucial for biological activity. nih.gov Additionally, the synthesis and biological evaluation of related compounds like 5-nitro-8-methoxyquinoline and 5-chloro-8-hydroxyquinoline (B194070) derivatives have been reported. researchgate.netnih.govresearchgate.net

A significant gap in the current research landscape is the limited exploration of this compound itself. While broader studies on quinoline synthesis and functionalization exist, dedicated investigations into the specific properties and potential of this compound are lacking. mdpi.comrsc.org This includes a need for more in-depth studies on its reactivity, the development of optimized synthetic routes, and a thorough evaluation of its potential in various applications, particularly in materials science.

Prospective Research Avenues in Synthetic Methodologies

The synthesis of the quinoline core is well-established, with classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses still being relevant. researchgate.netnih.gov However, modern synthetic chemistry is continually striving for more efficient, environmentally friendly, and versatile methods. mdpi.com

Future research into the synthesis of this compound could explore several promising avenues:

Multicomponent Reactions (MCRs): MCRs offer an efficient way to construct complex molecules like quinolines in a single step from multiple starting materials. rsc.org Developing an MCR-based synthesis for this compound could significantly improve efficiency and allow for the rapid generation of diverse derivatives.

C-H Bond Activation: Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of organic molecules. mdpi.com Applying this strategy to the synthesis of this compound could lead to more atom-economical and regioselective processes.

Photocatalysis and Mechanochemistry: These emerging techniques offer green and efficient alternatives to traditional thermal methods. mdpi.com Exploring their application in the synthesis of the target compound could lead to novel and sustainable production methods. For example, a photo-thermo-mechanochemical approach has been reported for assembling quinolines. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters. Adapting the synthesis of this compound to a flow process could be beneficial for industrial-scale production.

A comparative table of traditional versus modern synthetic approaches for quinolines is presented below:

| Synthetic Approach | Description | Potential Advantages for this compound Synthesis |

| Traditional Methods (e.g., Skraup, Friedländer) | Well-established, often using harsh conditions (strong acids, high temperatures). researchgate.netnih.gov | Readily available starting materials. |

| Multicomponent Reactions (MCRs) | Convergent synthesis building complexity in a single step. rsc.org | Increased efficiency, diversity of derivatives. |

| C-H Bond Activation | Direct functionalization of C-H bonds, often catalyzed by transition metals. mdpi.com | High atom economy, novel bond formations. |

| Photocatalysis/Mechanochemistry | Use of light or mechanical force to drive reactions. mdpi.com | Green and sustainable, mild reaction conditions. |

| Flow Chemistry | Continuous reaction in a microreactor. | Enhanced safety, scalability, and control. |

Exploration of Novel Reaction Pathways and Mechanisms

The reactivity of the this compound core is dictated by the interplay of the electron-withdrawing nitro group and the chloro substituent, as well as the inherent reactivity of the quinoline nucleus. Future research should focus on elucidating and exploiting these features.

Key areas for exploration include:

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 8-position, activated by the nitro group, should be susceptible to nucleophilic displacement. Investigating a wide range of nucleophiles could lead to a diverse library of 8-substituted derivatives with potentially interesting properties.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then serve as a handle for further functionalization. google.com This would open up pathways to a wide array of derivatives, including amides, sulfonamides, and diazonium salts, which are precursors to many other functional groups.

Cross-Coupling Reactions: The chloro substituent provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of aryl, vinyl, and amino moieties, respectively, at the 8-position, significantly expanding the chemical space around the quinoline core.

Reactions at the Methyl Group: The 2-methyl group can also be a site for functionalization, for example, through condensation reactions with aldehydes. researchgate.net

Understanding the mechanisms of these reactions through computational studies (e.g., Density Functional Theory - DFT) can provide valuable insights into reactivity and selectivity, guiding the design of more efficient synthetic protocols. researchgate.net

Future Directions in Advanced Material Development Based on the Quinoline Core

The unique electronic and structural properties of the quinoline core make it a promising scaffold for the development of advanced materials. researchgate.net The presence of both electron-donating (methyl) and electron-withdrawing (chloro, nitro) groups in this compound, along with the fused aromatic system, suggests potential applications in materials science.

Future research could focus on:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known to be used in OLEDs. researchgate.net By modifying the structure of this compound, for example, by introducing fluorescent or phosphorescent moieties, it may be possible to develop new materials for OLED applications.

Sensors: The quinoline nitrogen and the substituents on the ring can act as binding sites for metal ions or other analytes. This suggests that derivatives of this compound could be developed as fluorescent or colorimetric sensors.

Nonlinear Optical (NLO) Materials: The presence of push-pull electronic systems in a molecule can lead to significant NLO properties. Theoretical calculations on similar nitroquinoline derivatives have indicated potential NLO behavior. researchgate.netresearchgate.net Experimental investigation of the NLO properties of this compound and its derivatives is a promising research direction.

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms are often effective corrosion inhibitors. The quinoline nucleus itself has shown promise in this area, and the specific substitution pattern of this compound could enhance this property.

The table below outlines potential material applications and the key structural features of the quinoline core that make them possible.

| Potential Application | Relevant Structural Features of the Quinoline Core |

| Organic Light-Emitting Diodes (OLEDs) | Fused aromatic system, ability to tune electronic properties through substitution. researchgate.net |

| Chemical Sensors | Nitrogen atom as a coordination site, potential for fluorescent modifications. |

| Nonlinear Optical (NLO) Materials | Extended π-conjugation, potential for creating push-pull systems. researchgate.netresearchgate.net |

| Corrosion Inhibitors | Presence of heteroatoms (nitrogen), planar structure allowing for surface adsorption. |

Q & A

Q. Optimization Table :

| Reducing Agent | Conditions | Selectivity | By-products | Yield |

|---|---|---|---|---|

| Fe + 50% AcOH | Reflux, acidic | High | Minimal halogenation | 75% |

| SnCl₂/HCl | Room temp, acidic | Low | Chlorinated derivatives | ~50% |

| NaBH₃CN | pH 6, methanol | N/A (imine) | None | >90% |

Which spectroscopic methods are most reliable for confirming the structure of this compound?

Classification : Basic

Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. The methyl group at C2 appears as a singlet (~δ 2.6 ppm), while nitro and chloro groups deshield adjacent protons.

- IR Spectroscopy : Nitro groups show strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. Chloro substituents exhibit C-Cl stretches at 650–750 cm⁻¹ .

- X-ray Crystallography : Resolves regioisomer ambiguities, as demonstrated in for analogous quinoline derivatives .

Validation Tip : Cross-reference with NIST spectral databases (IR, UV-Vis) to confirm assignments .

How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Classification : Advanced

Answer :

Discrepancies often stem from:

- Impurities : Chromatographic purification (e.g., silica gel column with ethyl acetate/hexane) removes by-products.

- Polymorphism : Recrystallization solvents (e.g., methanol vs. DCM) may yield different crystal forms.

- Instrument Calibration : Standardize DSC/melting point apparatus using reference compounds.

Case Study : reports a twin-crystal structure for a related compound, highlighting the need for rigorous crystallographic analysis to resolve structural ambiguities .

What strategies are effective for functionalizing the methyl group in this compound while preserving the nitro group?

Classification : Advanced

Answer :

- Radical Bromination : Use NBS (N-bromosuccinimide) under light to selectively brominate the methyl group.

- Oxidation : KMnO₄ in acidic conditions converts methyl to carboxylic acid, but risks nitro reduction; milder agents (e.g., SeO₂) may be preferable.

- Protection-Deprotection : Temporarily reduce the nitro group to amine (Fe/AcOH), functionalize the methyl group, then re-oxidize the amine.

Caution : notes that strong reducing agents (e.g., LiAlH₄) can hydrogenate the quinoline ring, altering reactivity .

What chromatographic techniques are optimal for purifying this compound?

Classification : Basic

Answer :

- Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane (1:4) effectively separates nitroquinolines from halogenated by-products.

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve regioisomers. Monitor at λ = 254 nm due to nitro group absorbance .

- Recrystallization : Use methanol/water mixtures for high-purity crystals, leveraging differential solubility of nitro vs. chloro derivatives .

How does the electron-withdrawing effect of the nitro group influence the reactivity of this compound?

Classification : Advanced

Answer :

The nitro group at C5:

- Deactivates the Ring : Reduces electrophilic substitution at C3 and C7, directing reactions to C6 or C8.

- Enhances Acid Stability : Protonation at the quinoline nitrogen is suppressed, making the compound resistant to acidic hydrolysis.

- Facilitates Reduction : The nitro group is preferentially reduced to amine over chloro substituents using Fe/AcOH .

Experimental Design : Use DFT calculations to map electron density and predict reaction sites, validated by synthetic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.